![molecular formula C18H20N2O5S B5319611 N-(2-{4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]phenyl}ethyl)acetamide](/img/structure/B5319611.png)
N-(2-{4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]phenyl}ethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-{4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]phenyl}ethyl)acetamide, commonly known as BDAEA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BDAEA is a derivative of sulfonamide, a class of compounds that has been widely used in medicinal chemistry for their antibacterial, antifungal, and diuretic properties. BDAEA is a promising compound due to its unique chemical structure and potential therapeutic applications.
作用机制
The mechanism of action of BDAEA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and proliferation. BDAEA has been shown to inhibit the activity of several kinases, including AKT and ERK, which are involved in the regulation of cell growth and survival. BDAEA has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
BDAEA has been shown to exhibit significant biochemical and physiological effects in various experimental models. In vitro studies have shown that BDAEA can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activity of acetylcholinesterase. In vivo studies have shown that BDAEA can inhibit tumor growth in mouse models of cancer and improve cognitive function in mouse models of Alzheimer's disease.
实验室实验的优点和局限性
BDAEA has several advantages for use in lab experiments. It is a stable and highly pure compound that can be synthesized in high yields. BDAEA has also been shown to exhibit significant biological activity in various experimental models, making it a promising compound for further study. However, BDAEA also has some limitations, including its low solubility in water and its potential toxicity at high doses.
未来方向
There are several future directions for the study of BDAEA. One area of research is the optimization of the synthesis method to produce BDAEA in a more efficient and cost-effective manner. Another area of research is the identification of the specific enzymes and signaling pathways that are targeted by BDAEA, which could provide insight into its mechanism of action. Additionally, further studies are needed to evaluate the potential toxicity of BDAEA and its suitability for use in clinical trials.
合成方法
BDAEA can be synthesized using a multistep process that involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with p-toluenesulfonyl chloride to form the intermediate compound, which is then reacted with N-(2-chloroethyl)acetamide to form the final product, BDAEA. The synthesis of BDAEA has been optimized to produce high yields and purity, making it suitable for various scientific applications.
科学研究应用
BDAEA has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of BDAEA is in the field of medicinal chemistry, where it has been shown to exhibit significant antitumor activity against various cancer cell lines. BDAEA has also been studied for its potential applications in the treatment of Alzheimer's disease, where it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the progression of the disease.
属性
IUPAC Name |
N-[2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)phenyl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-13(21)19-9-8-14-2-5-16(6-3-14)26(22,23)20-15-4-7-17-18(12-15)25-11-10-24-17/h2-7,12,20H,8-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXGFTCYPYHVCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4R)-4-{4-[({[(2,5-dimethylphenyl)amino]carbonyl}amino)methyl]-1H-1,2,3-triazol-1-yl}-N-methyl-L-prolinamide hydrochloride](/img/structure/B5319532.png)
![N-[2-(5-methoxy-1H-benzimidazol-2-yl)ethyl]-N-methyl-2-(3-morpholinyl)acetamide dihydrochloride](/img/structure/B5319544.png)
![N-(3-chloro-4-fluorophenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5319548.png)
![[1-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)cyclopropyl]amine hydrochloride](/img/structure/B5319556.png)
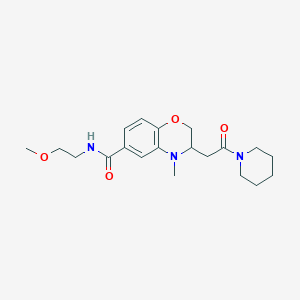
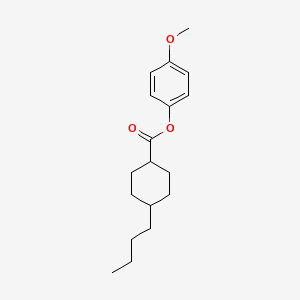
![N-(3-nitrophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5319584.png)
![N-(2-methylphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5319587.png)
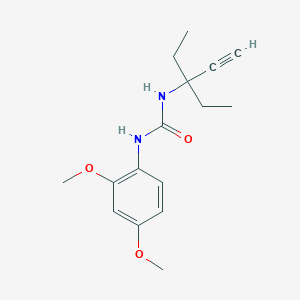
![3-[(dimethylamino)methyl]-1-(2-quinolinylcarbonyl)-3-piperidinol](/img/structure/B5319603.png)
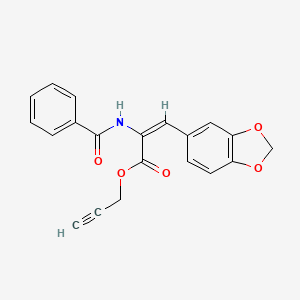
![5-chloro-2-[(3-phenyl-2-propen-1-yl)oxy]benzaldehyde](/img/structure/B5319623.png)
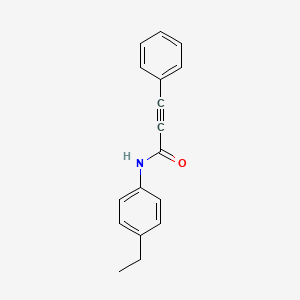
![ethyl [2-({[4-(2-pyridinyl)-1-piperazinyl]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B5319638.png)